

# chemical structure of Z-Arg-Leu-Arg-Gly-Gly-AMC

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Compound of Interest

Z-Arg-Leu-Arg-Gly-Gly-AMC
acetate

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## Technical Guide: Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

### Introduction

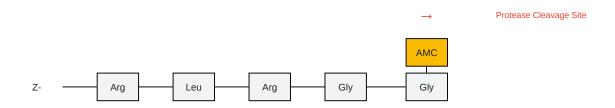
Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a synthetic, fluorogenic peptide substrate extensively utilized in biochemical assays to measure the enzymatic activity of specific proteases. The molecule consists of a five-amino-acid peptide sequence (Arg-Leu-Arg-Gly-Gly) that mimics the C-terminus of ubiquitin, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.

Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC group, the highly fluorescent AMC molecule is released. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme kinetics. Its primary applications are in the study of deubiquitinating enzymes (DUBs), such as Ubiquitin C-terminal Hydrolases (UCHs) and Isopeptidase T (USP5), as well as viral proteases like the papain-like protease (PLpro) from coronaviruses, including SARS-CoV-2.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use in key research applications.

## **Chemical Structure and Physicochemical Properties**



The chemical identity of Z-Arg-Leu-Arg-Gly-Gly-AMC is defined by its specific sequence and modifications. The benzyloxycarbonyl group provides hydrophobicity, while the two arginine residues contribute to its positive charge and solubility in aqueous buffers. The AMC group is the key to its function as a reporter molecule.



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Schematic of Z-Arg-Leu-Arg-Gly-Gly-AMC Structure.

### **Quantitative Data Summary**

The following table summarizes key quantitative properties and kinetic parameters associated with Z-Arg-Leu-Arg-Gly-Gly-AMC.



Property	Value	Reference(s)
Molecular Formula	C40H56N12O9	[1][4][5]
Molecular Weight	848.96 g/mol	[2][4][5]
CAS Number	167698-69-3	[1][4][5]
Excitation Wavelength	340-380 nm	[1][3][6]
Emission Wavelength	440-460 nm	[1][3][6]
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	[1][4]
Storage Conditions	Powder: -20°C or -80°C; In Solvent: -80°C (6 mo) / -20°C (1 mo)	[1][4][6]
Purity	≥95% (HPLC)	[1][3]
kcat/Km (Isopeptidase T)	95 M <sup>-1</sup> s <sup>-1</sup>	[2]
KM (ZUFSP)	50.4 μΜ	[7]
kcat (ZUFSP)	4.9 s <sup>-1</sup>	[7]
KM (Mug105)	12.2 μΜ	[7]
kcat (Mug105)	7.2 s <sup>-1</sup>	[7]

## **Experimental Protocols & Workflows**

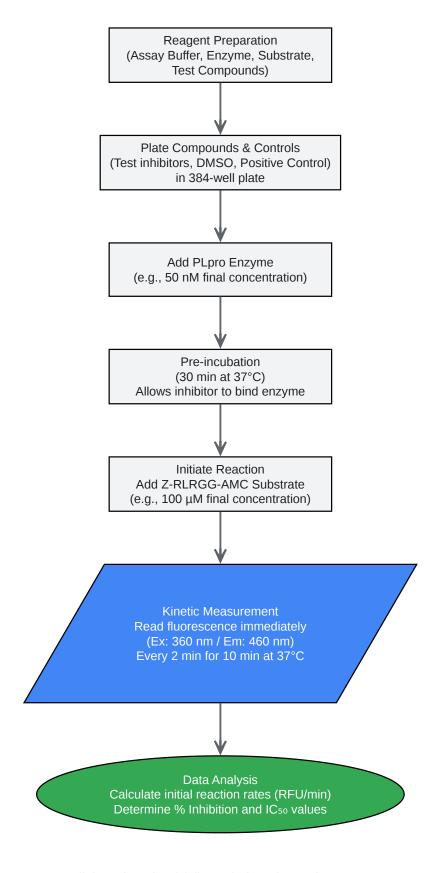
Z-RLRGG-AMC is a versatile substrate for continuous kinetic assays, particularly for high-throughput screening (HTS) of enzyme inhibitors. Below are detailed methodologies for its application in studying SARS-CoV-2 PLpro and other deubiquitinating enzymes.

# **High-Throughput Screening for SARS-CoV-2 PLpro Inhibitors**

This protocol describes an in vitro biochemical assay to identify and characterize inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[5][8] The workflow is designed for a 384-well



plate format suitable for HTS.



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Workflow for an HTS inhibitor assay using Z-RLRGG-AMC.

#### Methodology:

- Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.[5]
- · Reagent Dilution:
  - Prepare a stock solution of Z-RLRGG-AMC in DMSO. Dilute it in assay buffer to the desired final concentration (e.g., 100 μM).
  - Dilute the recombinant SARS-CoV-2 PLpro enzyme in assay buffer to the desired final concentration (e.g., 50 nM).[5]
  - Prepare serial dilutions of test compounds and controls (e.g., DMSO for negative control) in assay buffer.
- Assay Execution (384-well plate):
  - To each well, add 25 μL of the PLpro enzyme solution.
  - Add the test compounds or controls to the wells.
  - Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
  - $\circ$  Initiate the enzymatic reaction by adding 25  $\mu L$  of the Z-RLRGG-AMC substrate solution to each well.
- Fluorescence Measurement:
  - Immediately place the plate in a microplate reader pre-set to 37°C.
  - Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
- Data Analysis:



- Calculate the initial velocity (rate) of the reaction for each well by determining the linear slope of fluorescence units over time.
- Normalize the rates against the positive (uninhibited enzyme) and negative (no enzyme)
   controls to calculate the percent inhibition for each compound concentration.
- Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

# General Assay for Deubiquitinating Enzyme (DUB) Activity

This protocol provides a general method for measuring the activity of purified DUBs, such as UCHs or USP5, using Z-RLRGG-AMC as the substrate.[6][9]

#### Methodology:

- Reaction Mixture Preparation:
  - Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.8), 1 mM EDTA, and 1 mM DTT.
     [6]
  - Prepare a stock solution of Z-RLRGG-AMC (e.g., 10 mM in DMSO).
- Assay Execution (in microcuvettes or 96-well plates):
  - $\circ$  In a final volume of 100  $\mu$ L, combine the reaction buffer, the purified DUB enzyme at the desired concentration, and Z-RLRGG-AMC to a final concentration of 20-200  $\mu$ M.[6][9]
  - Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination and Measurement:
  - (Optional) Terminate the reaction by adding 100 μL of 1% (w/v) SDS.[6]
  - Measure the end-point fluorescence in a fluorometer or plate reader using an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[6][9]



- Data Analysis:
  - To quantify the amount of AMC released, create a standard curve using known concentrations of free AMC.
  - Calculate the specific activity of the enzyme, typically expressed as moles of AMC released per minute per milligram of protein.

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